5-Bromo-7-iodo-1H-indazole
Overview
Description
5-Bromo-7-iodo-1H-indazole is a halogenated heterocyclic aromatic organic compound with the molecular formula C7H4BrIN2. It is characterized by the presence of bromine and iodine atoms at the 5th and 7th positions, respectively, on the indazole ring
Mechanism of Action
Target of Action
It is known that indazole derivatives can interact with a broad range of biological targets
Mode of Action
Indazole derivatives are known to interact with their targets and induce changes that lead to their biological effects . The specific interactions and changes caused by 5-Bromo-7-iodo-1H-indazole remain to be elucidated.
Biochemical Pathways
Indazole derivatives are known to influence various biochemical pathways, but the specific pathways influenced by this compound are yet to be determined .
Result of Action
Indazole derivatives are known to have a wide range of biological activities . The specific effects of this compound at the molecular and cellular levels need further investigation.
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of the compound .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-iodo-1H-indazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of kinase activity, thereby influencing various signaling pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for instance, it has been shown to inhibit cell proliferation by interfering with cell signaling pathways that regulate growth and division. This compound can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their activity. For example, it has been found to inhibit certain kinases by competing with ATP for binding sites. This inhibition can lead to downstream effects on signaling pathways and cellular functions. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in glycolysis, leading to reduced glucose utilization and altered energy production. These interactions are crucial for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding how this compound exerts its effects at the cellular level .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-iodo-1H-indazole typically involves halogenation reactions starting from indazole or its derivatives. One common method is the direct halogenation of 1H-indazole using bromine and iodine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out under controlled conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as production scale, cost efficiency, and safety considerations. The process may also include purification steps to obtain the compound in high purity, typically using recrystallization or column chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-iodo-1H-indazole can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are influenced by the presence of halogen atoms, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to form biaryl compounds.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted indazoles, and coupled biaryl compounds
Scientific Research Applications
5-Bromo-7-iodo-1H-indazole has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the preparation of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory agents.
Industry: It can be employed as a corrosion inhibitor for metals, particularly copper, due to its protective properties.
Comparison with Similar Compounds
5-Bromo-7-iodo-1H-indazole is similar to other halogenated indazoles, such as 5-bromo-1H-indazole and 7-iodo-1H-indazole. its unique combination of bromine and iodine atoms at specific positions on the indazole ring sets it apart from these compounds
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Properties
IUPAC Name |
5-bromo-7-iodo-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPPVMLPAUPZTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730869 | |
Record name | 5-Bromo-7-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953410-86-1 | |
Record name | 5-Bromo-7-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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